N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound that features a unique structure combining adamantane, piperidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts.
Oxadiazole Formation: The oxadiazole ring can be synthesized by reacting hydrazides with trifluoroacetic acid and subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of adamantane and oxadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantan-1-yl-1-methyl-ethyl)-acetamide: This compound shares the adamantane and acetamide moieties but lacks the oxadiazole and piperidine rings.
Adamantan-1-yl acrylate: This compound features the adamantane moiety but is structurally different due to the presence of an acrylate group.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is unique due to its combination of adamantane, piperidine, and oxadiazole moieties.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3N4O2/c1-13(21-9-14-6-15(10-21)8-16(7-14)11-21)26-18(30)12-29-4-2-17(3-5-29)19-27-28-20(31-19)22(23,24)25/h13-17H,2-12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXQGHVOVMNPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCC(CC4)C5=NN=C(O5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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